

# "2-Methoxy-2-methylpropan-1-ol" as a chiral auxiliary in asymmetric synthesis

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Compound of Interest

Compound Name: 2-Methoxy-2-methylpropan-1-ol

Cat. No.: B1600349

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## **Application Notes and Protocols: Asymmetric Synthesis**

Topic: "2-Methoxy-2-methylpropan-1-ol" as a Chiral Auxiliary in Asymmetric Synthesis

A-Note on "2-Methoxy-2-methylpropan-1-ol"

Extensive research of scientific literature and chemical databases indicates that **2-Methoxy-2-methylpropan-1-ol** is not a recognized or commonly used chiral auxiliary in asymmetric synthesis. The available literature primarily documents its use as a starting material or building block in the synthesis of various organic molecules, including pharmaceuticals.[1][2][3][4][5][6] [7][8][9] There is no evidence to suggest its application as a chiral auxiliary to control the stereochemical outcome of reactions.

Due to the absence of published data on its use as a chiral auxiliary, it is not possible to provide application notes, quantitative data, or experimental protocols for this specific compound in the context of asymmetric synthesis.

To fulfill the request for detailed application notes and protocols in the specified format, the following sections will provide a comprehensive overview of a well-established and widely used class of chiral auxiliaries: Evans Oxazolidinone Auxiliaries. This will serve as an illustrative example of the information and formatting requested.



# Illustrative Example: Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis

Introduction

Evans oxazolidinones are a class of highly effective chiral auxiliaries used to achieve high levels of stereocontrol in a variety of asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions.[10][11][12] Developed by David A. Evans, these auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse.[10]

Core Application: Asymmetric Alkylation

A primary application of Evans oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates derived from N-acyl oxazolidinones. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, leading to the alkylating agent approaching from the less hindered face. This results in the formation of a new stereocenter with a high degree of predictability and control.

## **Quantitative Data Summary**

The following table summarizes representative data for the asymmetric alkylation of N-acyl oxazolidinone derivatives, demonstrating the high diastereoselectivity and yields typically achieved.



Entry	Oxazolidino ne Auxiliary	Electrophile (R-X)	Base	Diastereom eric Ratio (d.r.)	Yield (%)
1	(S)-4-Benzyl- 2- oxazolidinone	Benzyl bromide	NaHMDS	>99:1	95
2	(S)-4-Benzyl- 2- oxazolidinone	Allyl iodide	NaHMDS	>99:1	92
3	(R)-4- Isopropyl-2- oxazolidinone	Methyl iodide	LDA	98:2	89
4	(R)-4- Isopropyl-2- oxazolidinone	Propargyl bromide	KHMDS	95:5	85

## **Experimental Protocols**

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the coupling of an acid chloride with the Evans auxiliary.

#### Materials:

- (S)-4-Benzyl-2-oxazolidinone
- Propionyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- · Magnetic stirrer and stirring bar
- Round-bottom flask



Nitrogen or Argon atmosphere setup

#### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
- Dissolve the auxiliary in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.5 eq) dropwise to the solution.
- Slowly add propionyl chloride (1.2 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propionyl oxazolidinone.

#### Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-acyl oxazolidinone.

#### Materials:

- N-propionyl-(S)-4-benzyl-2-oxazolidinone
- Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)
- Benzyl bromide (BnBr)



- Tetrahydrofuran (THF), anhydrous
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Nitrogen or Argon atmosphere setup
- · Dry ice/acetone bath

#### Procedure:

- Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flamedried round-bottom flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add NaHMDS (1.05 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at -78 °C to ensure complete enolate formation.
- Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
- Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
- Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The diastereomeric ratio can be determined by <sup>1</sup>H NMR analysis of the crude product.
- Purify by flash column chromatography to yield the alkylated product.

#### Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the auxiliary to yield the chiral carboxylic acid.



#### Materials:

- · Alkylated N-acyl oxazolidinone
- Lithium hydroxide (LiOH)
- Hydrogen peroxide (30% aqueous solution)
- Tetrahydrofuran (THF)
- Water
- · Magnetic stirrer and stirring bar

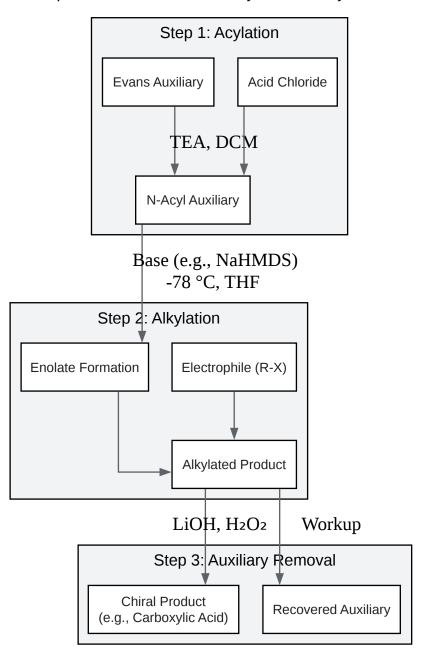
#### Procedure:

- Dissolve the alkylated product in a mixture of THF and water (3:1).
- Cool the solution to 0 °C.
- Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
- Stir the reaction at 0 °C for 4 hours.
- Quench the reaction by adding an aqueous solution of sodium sulfite.
- Acidify the mixture with 1 M HCl and extract with ethyl acetate.
- The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM.
- The combined organic layers from the ethyl acetate extraction contain the desired carboxylic acid. Dry over sodium sulfate and concentrate to yield the product.

### **Visualizations**

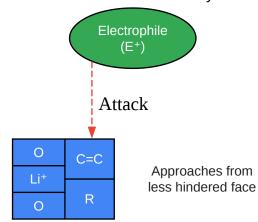


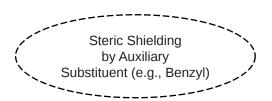
#### Experimental Workflow for Asymmetric Alkylation





### Chelation-Controlled Stereoselectivity Model





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## Methodological & Application





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